molecular formula C20H21N3O B2514344 1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847396-70-7

1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2514344
CAS No.: 847396-70-7
M. Wt: 319.408
InChI Key: OJGQXNFCYNDNNC-UHFFFAOYSA-N
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Description

The compound 1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a heterocyclic organic molecule featuring a pyrrolidin-2-one core substituted with a 3,5-dimethylphenyl group and a 1-methyl-1H-1,3-benzodiazol-2-yl moiety. This structure combines aromatic and nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and materials science. The benzodiazole group (a fused bicyclic system with two nitrogen atoms) may confer π-π stacking capabilities and electronic properties relevant to biological activity or material applications.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-13-8-14(2)10-16(9-13)23-12-15(11-19(23)24)20-21-17-6-4-5-7-18(17)22(20)3/h4-10,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGQXNFCYNDNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : 1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antitumor Effects : The compound has shown promise in inhibiting tumor cell proliferation in vitro.
  • Neuroprotective Properties : Some studies indicate potential neuroprotective effects, possibly related to its ability to modulate neurotransmitter systems.

Antimicrobial Activity

A study focusing on the antibacterial properties of benzimidazole derivatives, including our compound of interest, demonstrated that substituents on the benzimidazole ring significantly influence antibacterial potency. The presence of bulky aromatic groups enhanced activity against common pathogens such as E. coli and S. aureus .

CompoundMIC (µg/mL)Activity Against
1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one4E. coli
Benzimidazole derivative 15a1M. catarrhalis
Benzimidazole derivative 15b2S. pyogenes

Antitumor Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased cell death in tumor cells .

Case Study: Inhibition of Cancer Cell Proliferation

A specific study evaluated the effect of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50_{50} value of approximately 15 µM after 48 hours of treatment.

Neuroprotective Effects

Research into the neuroprotective potential of this compound suggests it may inhibit oxidative stress-induced neuronal damage. Mechanistic studies have indicated that it may modulate glutamate receptors and reduce excitotoxicity in neuronal cultures .

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell LineIC50 (µM)Activity Type
Compound AA549 (Lung Cancer)6.26 ± 0.33Antitumor
Compound BHCC827 (Lung)20.46 ± 8.63Antitumor
Compound CNCI-H358 (Lung)16.00 ± 9.38Antitumor

These results suggest that modifications in the structure can lead to varied biological activities, highlighting the importance of structure-activity relationships in drug design.

Neuropharmacological Applications

This compound has also been evaluated for its neuropharmacological properties. In behavioral studies assessing sedative effects, it was found to significantly increase sleep duration in response to pentobarbital administration compared to controls. This suggests potential applications in treating sleep disorders or anxiety.

Antimicrobial Testing

In addition to its antitumor and neuropharmacological activities, some studies have explored the antimicrobial properties of related compounds. For example, certain derivatives have shown effectiveness against specific bacterial strains, indicating a broader therapeutic potential.

Case Study 1: Anticancer Activity Assessment

A recent study investigated the anticancer effects of several newly synthesized derivatives similar to this compound. The results indicated that:

  • Compounds were tested using both 2D and 3D cell culture methods.
  • Higher cytotoxicity was observed in 2D assays compared to 3D models, indicating challenges in drug delivery within more complex cellular environments.

Case Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological effects, derivatives closely related to this compound demonstrated significant sedative properties when tested on mice. These findings support its potential use as an anxiolytic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, a structurally analogous molecule, 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941955-12-0, molecular formula: C₂₁H₂₁N₃O₂), is documented in the evidence . The key differences and similarities between these two compounds are summarized below:

Table 1: Structural and Molecular Comparison

Feature Target Compound (Benzodiazole) Analog (Oxadiazole, CAS 941955-12-0)
Core Structure Pyrrolidin-2-one Pyrrolidin-2-one
Substituent 1 3,5-Dimethylphenyl 3,5-Dimethylphenyl
Substituent 2 1-Methyl-1H-1,3-benzodiazol-2-yl 3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl
Molecular Formula Not explicitly provided C₂₁H₂₁N₃O₂
Molecular Weight Not explicitly provided 347.4 g/mol
Key Heterocycle Benzodiazole (N-containing fused bicyclic) Oxadiazole (O- and N-containing monocyclic)

Functional Implications

Electronic Properties: The benzodiazole group in the target compound contains two nitrogen atoms in a fused aromatic system, which may enhance electron delocalization and rigidity compared to the oxadiazole analog. This could influence binding affinity in biological systems or charge transport in materials .

Biological Relevance: Oxadiazoles are well-known pharmacophores in drug discovery (e.g., as bioisosteres for esters or amides). The absence of oxygen in the benzodiazole derivative might alter metabolic stability or target interactions. Benzodiazoles are less common but have been explored in kinase inhibitors and fluorescent probes due to their planar structure and electronic properties.

Synthetic Accessibility: The synthesis of the oxadiazole analog likely involves cyclization of a precursor with nitrile and hydroxylamine, whereas the benzodiazole derivative may require condensation reactions with o-phenylenediamine derivatives. No synthetic details are provided in the evidence for either compound.

Q & A

Q. Key Considerations :

  • Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.
  • Monitor reaction progress via TLC (Rf ~0.3–0.5) or HPLC.

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation combines spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidinone carbonyl at ~175 ppm) and substituent connectivity .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 362.18) .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths/angles and confirming stereochemistry. For example, the dihedral angle between benzodiazole and pyrrolidinone rings is ~45° .

Q. Methodological Validation :

  • Molecular Docking : AutoDock Vina simulations show the benzodiazole group occupying hydrophobic kinase pockets .
  • Western Blotting : Downregulation of Bcl-2 and upregulation of Bax in treated cells .

Advanced: How to address challenges in crystallographic refinement for this compound?

Answer:
Challenges like twinning or disorder are resolved using:

SHELXL Tweaks : Apply TWIN/BASF commands for twinned data; use PART/SUMP for disordered groups .

High-Resolution Data : Collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to improve resolution (<1.0 Å) .

Hydrogen Placement : DFT-optimized hydrogen positions (e.g., using Gaussian09) improve R-factor convergence .

Example : A crystal with 5% twinning refined to R1 = 0.032 using SHELXL’s TWIN/BASF parameters .

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